molecular formula C14H9ClN2O5 B3612010 2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid

2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid

Cat. No. B3612010
M. Wt: 320.68 g/mol
InChI Key: CMNHJXYZEQIKTG-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrobenzoic acid is an organic compound that undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .


Synthesis Analysis

The production process of 2-chloro-5-nitrobenzoic acid involves nitration, alkali dissolution, and acid precipitation based on o-chlorobenzoic acid as a raw material . The process is characterized by adding concentrated sulfuric acid and o-chlorobenzoic acid in a nitration kettle in a weight ratio of (3.5-4.5):1 and adding a reaction amount of nitric acid dropwise for reaction . The crude product is prepared, and water and an alkali liquid are added to carry out alkali dissolution . Acid precipitation is carried out on the filtrate to obtain the finished product .

. The molecular weight is 201.56 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Chloro-5-nitrobenzoic acid undergoes microwave-assisted, regioselective amination reaction with aliphatic and aromatic amines to yield N-substituted 5-nitroanthranilic acid derivatives . It acts as a ligand and forms a red luminescent one-dimensional coordination polymer with Eu (III) .


Physical And Chemical Properties Analysis

2-Chloro-5-nitrobenzoic acid is a white to pale cream solid . It has a melting point of 165-168 °C .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-5-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O5/c15-12-5-4-9(7-11(12)14(19)20)16-13(18)8-2-1-3-10(6-8)17(21)22/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNHJXYZEQIKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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